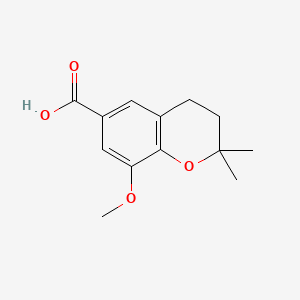
Globeflowery acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Globeflowery acid can be synthesized through the intramolecular cyclization of prothis compound under acidic conditions . The reaction involves the transformation of prothis compound (4-hydroxy-3-methoxy-5-(3-methylbut-2-en-1-yl)benzoic acid) into this compound by forming a chroman ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the extraction from natural sources, such as the flowers of Trollius chinensis, remains a primary method. This involves solvent extraction followed by purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Globeflowery acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Globeflowery acid has several scientific research applications:
Chemistry: It is used as a model compound to study phenolic acid reactions and properties.
Mecanismo De Acción
Globeflowery acid exerts its effects through various mechanisms:
Antibacterial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to bacterial cell death.
Antiviral Activity: It interferes with viral replication processes, reducing the viral load in infected cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparación Con Compuestos Similares
Globeflowery acid is compared with other phenolic acids such as:
Prothis compound: An isomer that can be cyclized into this compound under acidic conditions.
Trolloside: A glycosylated form of prothis compound with similar biological activities.
Veratric acid: Another phenolic acid with antioxidant properties but different structural features.
This compound stands out due to its unique chroman ring structure and its significant biological activities, making it a compound of interest in various scientific fields.
Propiedades
Número CAS |
4041-28-5 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
8-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2)5-4-8-6-9(12(14)15)7-10(16-3)11(8)17-13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
RSUGJXKYNHLKBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(O1)C(=CC(=C2)C(=O)O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


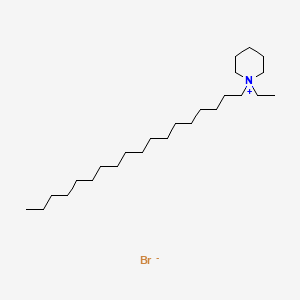
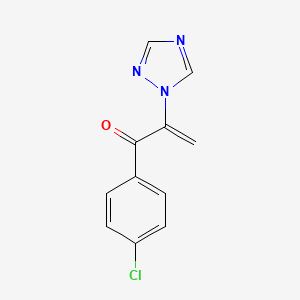
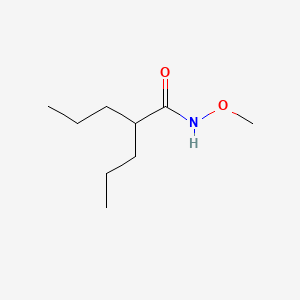
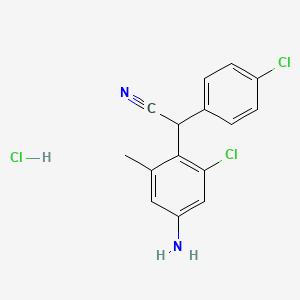
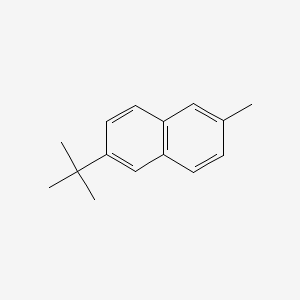
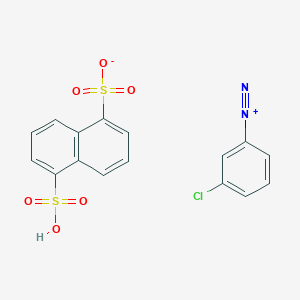

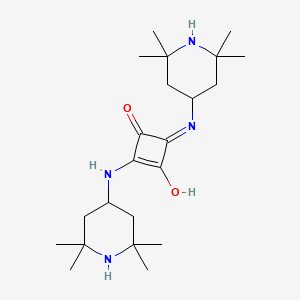

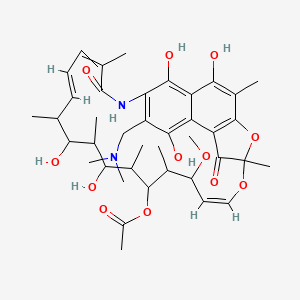
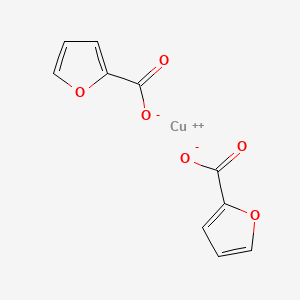
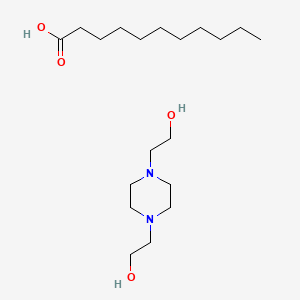

![[[2-[2-(Isobutoxy)ethoxy]ethoxy]methyl]oxirane](/img/structure/B12679151.png)
